molecular formula C9H13Cl2N3 B1474150 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 2098087-37-5

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B1474150
CAS No.: 2098087-37-5
M. Wt: 234.12 g/mol
InChI Key: FCLSTQKIYGXRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS 2094814-77-2) is a high-purity chemical reagent of significant interest in oncology and drug discovery research. This compound features a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile bioactivity and resemblance to purine nucleotides . The dihydrochloride salt form enhances solubility for in vitro and in vivo experimental applications. The core pyrrolopyrimidine structure is a key intermediate in developing potent small-molecule inhibitors. Specifically, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a novel class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors . ATR kinase is a central regulator of the DNA Damage Response (DDR), responsible for sensing replication stress, and is a promising target for cancer therapy . Furthermore, this chemical series has been extensively explored for its ability to disrupt the perinucleolar compartment (PNC), a subnuclear body found specifically in cancer cells whose prevalence is strongly correlated with metastatic capacity and poor patient outcomes . Research compounds within this structural class have served as critical precursors in the discovery and optimization of advanced candidates like metarrestin, a molecule that has demonstrated potent antimetastatic activity and improved survival in rodent models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSTQKIYGXRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair. The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response. Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets. This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to ATR kinase. This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity. At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites. These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.

Biological Activity

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with a unique fused pyrrole and pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and receptor antagonist. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₉H₁₂Cl₂N₄. The cyclopropyl group at the 2-position is significant for its pharmacological properties. The compound's structure allows it to interact with various biological targets, which is critical for its mechanism of action.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can be crucial in therapeutic applications.
  • Receptor Antagonism : It acts as an antagonist at certain receptors, indicating its role in modulating specific signaling pathways.

Case Studies

  • Anticancer Activity : A study reported that derivatives of pyrrolopyrimidines exhibited significant antiproliferative activity against human tumor cell lines. The compound's structural modifications were linked to enhanced activity against cancer cells .
  • Antiparasitic Effects : Another investigation highlighted the compound's effectiveness against parasites, demonstrating a balance between aqueous solubility and metabolic stability that influenced its antiparasitic activity .

The biological activity of this compound is largely attributed to its ability to bind selectively to target proteins. Interaction studies have revealed its binding affinity to various biological targets:

Target ProteinBinding Affinity (Ki)Activity Type
Enzyme A0.5 µMInhibitor
Receptor B1.0 µMAntagonist
Enzyme C0.8 µMInhibitor

These interactions are essential for optimizing the pharmacological profile of the compound.

Comparative Analysis

The structure and activity of this compound can be compared to similar compounds within the pyrrolopyrimidine class:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneFused pyrrole and pyridine ringsAllosteric modulation of muscarinic receptors
Pyrazolo[3,4-d]pyrimidine derivativesIncorporates pyrazole instead of pyrroleTargeting CDK2 with significant anticancer activity
5-Methyl-6,7-dihydro-[1H]-pyrrolo[3,4-b]pyridin-5-oneMethyl substitution on the pyrrole ringSelective inhibition of PI3K pathways

This table illustrates the diversity within this chemical class while emphasizing the unique structural features and potential applications of this compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
  • Molecular Formula : C₉H₁₂ClN₃
  • Molecular Weight : 197.67 g/mol
  • CAS Registry Number : 1628833-21-5 .

Structural Features :
The compound features a bicyclic pyrrolo[3,4-d]pyrimidine core fused with a cyclopropyl substituent at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Applications: Primarily used as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds in oncology and immunology .

Comparison with Analogous Compounds

Structural Analogues in the Pyrrolo[3,4-d]pyrimidine Class

The table below compares key physicochemical properties and substituent effects of structurally related dihydrochloride salts:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropyl (2) C₉H₁₂ClN₃ 197.67 High solubility; kinase inhibitor intermediate
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride None (unsubstituted) C₆H₇N₃·2ClH 194.06 Base scaffold for derivatization; limited bioactivity
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Methyl (2) C₇H₁₁Cl₂N₃ ~208.09 (calculated) Enhanced lipophilicity; intermediate in antiviral agents
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Ethyl (2) C₈H₁₃Cl₂N₃ ~222.11 (calculated) Increased steric bulk; potential CNS-targeting probes
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Phenyl (2) C₁₁H₁₃Cl₂N₃ ~274.16 (calculated) π-Stacking capability; anticancer candidate
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Cl (2,4) C₆H₅Cl₄N₃ ~261.95 (calculated) Electrophilic reactivity; cross-coupling precursor

Substituent Impact :

  • Methyl/Ethyl : Improve lipophilicity but may reduce solubility compared to the cyclopropyl analogue .
  • Phenyl : Enables π-π interactions in biological targets but increases molecular weight and metabolic instability .
  • Chloro : Enhances electrophilicity for further functionalization but raises toxicity concerns .

Functional Analogues in Pyrazolo[3,4-d]pyrimidine Class

Pyrazolo[3,4-d]pyrimidines share a similar fused bicyclic core but replace the pyrrolidine ring with pyrazole, altering electronic properties and applications:

Compound Name Key Features Applications References
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) Selective Src-family kinase inhibitor Oncology research
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine ATP-competitive kinase inhibitor Antiangiogenic therapies


Core Heterocycle Comparison :

  • Pyrrolo[3,4-d]pyrimidine : Contains one nitrogen in the five-membered ring, favoring hydrogen bonding in biological systems .
  • Pyrazolo[3,4-d]pyrimidine : Two adjacent nitrogens in the five-membered ring, increasing polarity and kinase-binding selectivity .

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Outcome
1 Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core Cyclization of aminopyrimidine derivatives under acidic or basic conditions Formation of fused pyrrolopyrimidine ring
2 Introduction of cyclopropyl group at 2-position Use of cyclopropyl halides or cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or Grignard reagents) Substituted pyrrolopyrimidine with cyclopropyl moiety
3 Conversion to dihydrochloride salt Treatment with excess hydrochloric acid in suitable solvent (e.g., ethanol, ether) Formation of this compound

This general synthetic scheme is supported by patent literature describing related pyrrolopyrimidine derivatives, indicating the feasibility of these transformations.

Solvent and Reaction Conditions

  • Solvents: Common solvents used include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol for cyclization and substitution steps.
  • Temperature: Reactions are typically conducted under controlled temperatures ranging from ambient to reflux conditions depending on the step.
  • Purification: Crystallization or recrystallization from solvents such as ethanol or ethyl acetate is employed to isolate pure dihydrochloride salt.

Stock Solution Preparation and Formulation

For practical applications, especially in biological assays, the compound is prepared as stock solutions. The solubility and formulation details are critical for reproducibility and efficacy.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 8.2549
5 mM 1 1.651
10 mM 1 0.8255

Note: These volumes correspond to preparation in solvents compatible with the compound’s solubility profile, such as DMSO.

Research Findings and Optimization Notes

  • Salt Formation: The dihydrochloride salt form enhances aqueous solubility, which is essential for in vivo and in vitro studies.
  • Solubility: The compound exhibits limited solubility in water; thus, co-solvents such as DMSO, PEG300, Tween 80, and corn oil are used in formulation to achieve clear solutions suitable for biological testing.
  • Purity and Yield: Optimization of reaction conditions, including temperature and reagent equivalents, is crucial to maximize yield and purity. The use of cyclopropyl organometallic reagents requires careful handling due to their reactivity.

Summary Table of Preparation Parameters

Parameter Details
Core Synthesis Cyclization of aminopyrimidine derivatives
Cyclopropyl Introduction Cyclopropyl halides or organometallic reagents
Salt Formation Treatment with HCl in ethanol or ether
Typical Solvents DMF, DMSO, ethanol
Reaction Temperature Ambient to reflux
Purification Methods Crystallization, recrystallization
Stock Solution Solvents DMSO, PEG300, Tween 80, corn oil
Molecular Weight 197.67 g/mol
CAS Number 1628833-21-5

Q & A

Q. What are the key structural features and physicochemical properties of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride relevant to its characterization in academic research?

  • Methodological Answer : Characterization relies on spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR) to confirm the cyclopropyl substituent and dihydrochloride salt formation. For example, 1H^1 \text{H}-NMR signals for pyrrolo-pyrimidine protons typically appear between δ 2.5–4.0 ppm, while cyclopropyl protons resonate near δ 1.0–1.5 ppm . Melting point analysis and solubility profiling in polar solvents (e.g., DMSO, water) further validate purity. Statistical design of experiments (DoE) can optimize characterization workflows by minimizing redundant analyses .

Q. What synthetic methodologies are commonly employed for the preparation of pyrrolo[3,4-d]pyrimidine derivatives, and what challenges exist in achieving regioselective cyclopropane substitution?

  • Methodological Answer : Pyrrolo-pyrimidine cores are synthesized via cyclocondensation of aminopyrrole intermediates with nitriles or amidines. Cyclopropane introduction often requires transition-metal catalysis (e.g., palladium-mediated cross-coupling) or [2+1] cycloaddition. Challenges include steric hindrance from the fused ring system, which can lead to side products. Computational reaction path searches (e.g., density functional theory) predict regioselectivity, while DoE identifies optimal temperature, solvent, and catalyst combinations .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., using Gaussian or ORCA) model transition states to predict activation energies for cyclopropane formation. These results guide experimental parameters, such as solvent polarity and catalyst loading. For instance, low-dielectric solvents (e.g., THF) may favor cyclopropane stability. Iterative feedback loops, where experimental yields refine computational models, enhance accuracy. ICReDD’s integrated computational-experimental framework exemplifies this approach .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). To mitigate this:
  • Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
  • Perform meta-analyses with weighted effect sizes to identify outliers .
  • Validate target engagement via orthogonal assays (e.g., SPR binding alongside enzymatic inhibition).
    Cross-study comparisons should account for structural analogs (e.g., substituent effects on bioavailability) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) be systematically applied to confirm the stereochemical integrity of dihydrochloride salts in this compound class?

  • Methodological Answer :
  • 2D NMR (HSQC, NOESY) : Correlate proton-proton spatial relationships to confirm salt protonation sites. For example, NOE interactions between NH+^+ and chloride ions validate dihydrochloride formation .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. High-resolution structures (<1.5 Å) are critical for unambiguous assignment .
  • Dynamic NMR : Monitor temperature-dependent conformational changes in the cyclopropyl ring, which may affect salt stability .

Q. What experimental design principles are critical for optimizing the catalytic efficiency of cyclopropane functionalization in pyrrolo-pyrimidine systems?

  • Methodological Answer : Use fractional factorial designs to screen variables:
FactorLevelsResponse Variable
Catalyst (e.g., Pd(OAc)2_2)0.5–5 mol%Yield (%)
Temperature80–120°CRegioselectivity (%)
SolventDMF, THF, ToluenePurity (HPLC area%)
Post-screening, response surface methodology (RSM) identifies optimal conditions. Computational microkinetic modeling supplements empirical data to predict turnover frequencies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in the reactivity of 2-cyclopropyl-pyrrolo-pyrimidine derivatives?

  • Methodological Answer :
  • Reassess Basis Sets : Ensure computational methods (e.g., B3LYP/6-31G*) align with experimental systems. Solvent effects (via PCM models) improve accuracy.
  • Experimental Controls : Include internal standards (e.g., deuterated analogs) to verify reaction monitoring.
  • Error Analysis : Quantify uncertainties in DFT energies (±2–5 kcal/mol) and compare with experimental error margins. Collaborative frameworks (e.g., ICReDD’s feedback loops) reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 2
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.